molecular formula C20H18FN3O5S B11225675 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B11225675
M. Wt: 431.4 g/mol
InChI Key: UXAMVDZMTBZNEW-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and dimethoxybenzamide groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Amidation Reactions: Coupling of the dimethoxybenzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: It is used in various biological assays to understand its effects on different biological pathways.

    Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of thieno[3,4-c]pyrazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in various metabolic processes.

    Gene Expression: Modulation of gene expression through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct biological activities and chemical properties. Its combination of fluorophenyl and dimethoxybenzamide groups further enhances its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C20H18FN3O5S

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H18FN3O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

UXAMVDZMTBZNEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F)OC

Origin of Product

United States

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